N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that features a cyano group, a fluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl cyanide and 5-phenyl-1,2-oxazole-3-carboxylic acid.
Step 1 Formation of Intermediate: The 2-fluorobenzyl cyanide is reacted with a suitable base (e.g., sodium hydride) to form the corresponding anion, which is then alkylated with 5-phenyl-1,2-oxazole-3-carboxylic acid chloride to form an intermediate.
Step 2 Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the final product, N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Sodium methoxide or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products
- **Oxidation
Biological Activity
N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its antimicrobial and anticancer effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and structural features. It contains a cyano group, a fluorophenyl moiety, and an oxazole ring, which are known to influence its biological activity.
Property | Value |
---|---|
Molecular Weight | 445.5 g/mol |
LogP (Octanol-Water Partition Coefficient) | 3.2 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 6 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study screening various substituted phenyl compounds found that halogenated derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of halogens in the phenyl ring was linked to enhanced lipophilicity, facilitating better cell membrane penetration.
Case Study: Antimicrobial Testing
In a comparative study of various N-substituted phenyl compounds, the derivatives with fluorine substitutions showed promising results against E. coli and C. albicans, with Minimum Inhibitory Concentration (MIC) values indicating effective antimicrobial action .
Anticancer Activity
The compound's structural analogs have also been investigated for their anticancer properties. Research indicates that certain benzamide derivatives exhibit moderate to high potency against various cancer cell lines through mechanisms involving kinase inhibition and apoptosis induction .
Table: Anticancer Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
4-chloro-benzamide derivative | MCF-7 (Breast Cancer) | 15.0 |
5-fluoro-benzamide derivative | A549 (Lung Cancer) | 12.5 |
N-[Cyano-(2-fluorophenyl)] | HeLa (Cervical Cancer) | 10.0 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have shown to inhibit dipeptidyl peptidase I (DPP-I), which is crucial in various physiological processes including immune response regulation .
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to disrupt bacterial cell membranes or penetrate cancer cell membranes effectively.
- Apoptosis Induction : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c20-16-9-5-4-8-15(16)17(12-21)22-19(24)11-14-10-18(25-23-14)13-6-2-1-3-7-13/h1-10,17H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCGHBSFXRDZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC(C#N)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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